molecular formula C21H21NO4 B591874 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid CAS No. 865352-21-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Cat. No. B591874
M. Wt: 351.402
InChI Key: CPJQXKHZCVDRSX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also known as FMHA, is an organic compound with a variety of applications in scientific research. It is a synthetic molecule with a distinct structure, which is composed of a nine-membered ring and a side chain of five carbon atoms. Because of its unique structure, FMHA has become a popular reagent for many scientific experiments.

Scientific Research Applications

Peptide and Protein Synthesis

  • Fmoc is used in the synthesis of asymmetrically protected 2,7-diaminosuberic acid, employing it as a protecting group in ring-closing metathesis (RCM) reactions (Mollica et al., 2012).
  • It has been successfully applied in the Arndt-Eistert synthesis of enantiomerically pure β-amino acids from α-amino acids (Ellmerer-Müller et al., 1998).

Solid-Phase Synthesis

  • Fmoc-based Xanthenylamide (XAL) handles have been developed for solid-phase synthesis of C-terminal peptide amides, showcasing efficiency in retaining protecting groups under mild conditions (Han et al., 1996).
  • The compound has been used to create novel linkers for solid phase synthesis, offering higher acid stability compared to traditional methods (Bleicher et al., 2000).

Self-Assembled Structures

  • Fmoc modified aliphatic amino acids can form self-assembled structures under various conditions, leading to potential applications in novel self-assembled architectures (Gour et al., 2021).

Fluorescence Probes and Electrophilic Reagents

  • Fmoc derivatives have been used in developing novel fluorescence probes for reactive oxygen species detection, demonstrating applications in biological and chemical studies (Setsukinai et al., 2003).
  • It has been chosen as a fluorescent electrophilic reagent for amino acid functionalization before chromatographic resolution (Hsien & Chen, 2007).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQXKHZCVDRSX-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743464
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

CAS RN

865352-21-2
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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